molecular formula C8H12N2O2 B3041203 Ethyl 3-ethyl-1H-pyrazole-5-carboxylate CAS No. 26308-40-7

Ethyl 3-ethyl-1H-pyrazole-5-carboxylate

Cat. No.: B3041203
CAS No.: 26308-40-7
M. Wt: 168.19 g/mol
InChI Key: YFONSBZEAHNVCW-UHFFFAOYSA-N
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Description

Ethyl 3-ethyl-1H-pyrazole-5-carboxylate is a pyrazole derivative, a class of compounds known for their versatile applications in various fields such as medicinal chemistry, agriculture, and materials science. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The unique structure of this compound makes it a valuable intermediate in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-ethyl-1H-pyrazole-5-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring . The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Lewis acids can be employed to accelerate the reaction. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Scientific Research Applications

Ethyl 3-ethyl-1H-pyrazole-5-carboxylate has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-ethyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable intermediate in the synthesis of specialized compounds with tailored functionalities .

Biological Activity

Ethyl 3-ethyl-1H-pyrazole-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry and agriculture.

Molecular Formula: C₇H₁₀N₂O₂
Molecular Weight: 154.17 g/mol
Density: 1.2 g/cm³
Boiling Point: 299.1 °C
Melting Point: 80-84 °C

These properties indicate that this compound is a stable compound suitable for various applications in biological research and drug development.

This compound belongs to the pyrazole class of compounds, which are characterized by their five-membered ring structure containing two nitrogen atoms. The biological activity of this compound is attributed to its ability to interact with multiple biological targets, influencing various biochemical pathways.

Target Interactions

  • Enzyme Inhibition: The compound has shown potential as an enzyme inhibitor, which is crucial in developing therapeutic agents.
  • Anti-inflammatory Activity: Research indicates that pyrazole derivatives can exhibit significant anti-inflammatory effects, potentially useful in treating conditions like arthritis .
  • Antimicrobial Properties: Some studies suggest that pyrazole derivatives possess antimicrobial and antiviral activities, making them candidates for further investigation in infectious disease treatment .

Anti-inflammatory Activity

A study evaluated a series of pyrazole derivatives for their anti-inflammatory properties using a carrageenan-induced paw edema model in rats. The results indicated that certain derivatives exhibited significant anti-inflammatory activity compared to control groups, suggesting that modifications at the pyrazole scaffold can enhance efficacy .

Case Study: Synthesis and Evaluation

In one notable case study, researchers synthesized ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives and assessed their pharmacological profiles. The study found that specific substitutions improved the anti-inflammatory effects significantly:

CompoundAnti-inflammatory Activity (Inhibition %)
Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate75%
Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate70%

These findings underscore the importance of structural modifications in enhancing biological activity .

Applications in Drug Development

This compound serves as a precursor for synthesizing various pharmaceutical agents with potential therapeutic effects. Its role in developing enzyme inhibitors highlights its significance in medicinal chemistry.

Potential Therapeutic Uses

  • Anti-inflammatory Drugs: Given its demonstrated anti-inflammatory properties, it could be further developed into non-steroidal anti-inflammatory drugs (NSAIDs).
  • Antimicrobial Agents: Its antimicrobial activity suggests potential applications in treating infections caused by resistant strains of bacteria and viruses.
  • Agrochemicals: The compound's unique structure may also facilitate its use in developing agrochemicals with improved efficacy and safety profiles .

Future Research Directions

Future research on this compound should focus on:

  • Mechanistic Studies: Further elucidation of its mechanisms of action at the molecular level.
  • Structure-Activity Relationship (SAR) Studies: Investigating how different substitutions affect biological activity will guide the design of more potent derivatives.
  • Clinical Trials: Conducting clinical trials to evaluate the safety and efficacy of lead compounds derived from this pyrazole derivative.

Properties

IUPAC Name

ethyl 5-ethyl-1H-pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-6-5-7(10-9-6)8(11)12-4-2/h5H,3-4H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFONSBZEAHNVCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701217722
Record name 1H-Pyrazole-3-carboxylic acid, 5-ethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701217722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26308-40-7
Record name 1H-Pyrazole-3-carboxylic acid, 5-ethyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26308-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-3-carboxylic acid, 5-ethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701217722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of ethyl 2,4-dioxohexanoate (˜0.464 mol), prepared as described in Part A of Example 10, in glacial acetic acid (300 mL) was cooled to 0° C. Hydrazine (8.91 g, 0.278 mol) was added dropwise. The reaction was allowed to warm to ambient temperature, stirred overnight, and concentrated under reduced pressure. The residue was adjusted to pH 10 with the addition of 2 M aqueous sodium carbonate. The mixture was extracted with chloroform (3×250 mL). The combined organic layers were dried over sodium sulfate, filtered, and concentrated under reduced pressure to provide 27.0 g of ethyl 5-ethyl-1H-pyrazole-3-carboxylate, which was used without purification.
Quantity
0.464 mol
Type
reactant
Reaction Step One
Quantity
8.91 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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